molecular formula C15H15N3O3S B2808637 4-(cyclopropylsulfamoyl)-N-pyridin-4-ylbenzamide CAS No. 898656-86-5

4-(cyclopropylsulfamoyl)-N-pyridin-4-ylbenzamide

Cat. No.: B2808637
CAS No.: 898656-86-5
M. Wt: 317.36
InChI Key: DGBZKLLNRVMTGZ-UHFFFAOYSA-N
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Description

4-(Cyclopropylsulfamoyl)-N-pyridin-4-ylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylsulfamoyl group attached to a benzamide moiety, with a pyridinyl substituent. The presence of these functional groups imparts distinct chemical and biological properties, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(cyclopropylsulfamoyl)-N-pyridin-4-ylbenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Formation of Cyclopropylsulfamoyl Chloride: This intermediate is synthesized by reacting cyclopropylamine with chlorosulfonic acid under controlled conditions.

    Coupling with Pyridin-4-ylbenzamide: The cyclopropylsulfamoyl chloride is then reacted with pyridin-4-ylbenzamide in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylsulfamoyl)-N-pyridin-4-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclopropylsulfamoyl)-N-pyridin-4-ylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(cyclopropylsulfamoyl)-N-pyridin-4-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-(Cyclopropylsulfamoyl)-N-phenylbenzamide: Similar structure but with a phenyl group instead of a pyridinyl group.

    4-(Cyclopropylsulfamoyl)-N-methylbenzamide: Similar structure but with a methyl group instead of a pyridinyl group.

Uniqueness: 4-(Cyclopropylsulfamoyl)-N-pyridin-4-ylbenzamide is unique due to the presence of the pyridinyl group, which can enhance its binding affinity to certain biological targets and improve its solubility in aqueous environments. This makes it a valuable compound for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name

4-(cyclopropylsulfamoyl)-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-15(17-12-7-9-16-10-8-12)11-1-5-14(6-2-11)22(20,21)18-13-3-4-13/h1-2,5-10,13,18H,3-4H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBZKLLNRVMTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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